

Impact of pH on Enoxastrobin efficacy and degradation

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Compound of Interest		
Compound Name:	Enoxastrobin	
Cat. No.:	B607329	Get Quote

Technical Support Center: Enoxastrobin

Welcome to the technical support center for **Enoxastrobin**. This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on the efficacy and degradation of **Enoxastrobin**.

Frequently Asked Questions (FAQs)

Q1: My Enoxastrobin solution appears to be losing its effectiveness over time. Could the pH of my solution be the cause?

A: Yes, the pH of your aqueous solution is a critical factor that can significantly impact the stability and, consequently, the efficacy of **Enoxastrobin**. **Enoxastrobin**, like many pesticides, is susceptible to a chemical reaction called hydrolysis, which is the breakdown of the compound in the presence of water. The rate of this breakdown is highly dependent on the pH of the solution.[1][2]

Under alkaline conditions (pH > 7), the rate of hydrolysis can increase dramatically, leading to a rapid degradation of the active ingredient.[2][3] This means that if your solution is even slightly alkaline, the **Enoxastrobin** may be degrading in the tank before it is even applied, leading to reduced pest control. For many pesticides, for every one-unit increase in pH, the rate of hydrolysis increases by a factor of ten.[2]



Q2: What is the optimal pH for Enoxastrobin stability in an aqueous solution?

A: While specific optimal pH values for **Enoxastrobin** are not readily available in the provided search results, the general guidance for most strobilurin fungicides and other pesticides is to maintain a slightly acidic to neutral pH, typically in the range of 5.0 to 7.0.[1][4] Most pesticides are most stable when the spray solution has a pH of about five.[3]

It is crucial to test the pH of your water source before preparing your **Enoxastrobin** solution, as water from natural sources can vary in pH.[2][3]

Q3: How quickly does Enoxastrobin degrade at different pH levels?

A: The rate of degradation is often expressed as a half-life (the time it takes for 50% of the active ingredient to break down). While specific half-life data for **Enoxastrobin** at various pH levels is not detailed in the provided search results, the general principle for many pesticides is that the half-life decreases significantly as the pH becomes more alkaline.[1][3][5] For example, the fungicide Captan has a half-life of 8 hours at pH 7.0, but this drops to just 10 minutes at a pH of 8.0.[5]

To ensure the efficacy of your experiments, it is recommended to use the prepared **Enoxastrobin** solution as soon as possible after mixing and to buffer the solution to an appropriate pH if necessary.

Q4: How does pH affect the fungicidal activity of Enoxastrobin?

A: The primary way pH affects the efficacy of **Enoxastrobin** is through its impact on the chemical stability of the molecule. If the **Enoxastrobin** molecule degrades due to hydrolysis in an unfavorable pH environment, there will be less active ingredient available to control the target fungi, leading to reduced efficacy.[1][6]

Enoxastrobin is a Quinone Outside Inhibitor (QoI) fungicide.[7] It works by inhibiting the cytochrome pathway (Complex III) in the mitochondria of fungi, which disrupts their energy production.[7][8] While the provided information does not indicate that pH directly affects this



mode of action, the degradation of the molecule at non-optimal pH levels is the key factor in reduced performance.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Reduced or inconsistent fungicidal activity.	The pH of the spray solution may be too high (alkaline), causing rapid degradation of Enoxastrobin.	1. Test the pH of your water source using a calibrated pH meter. 2. If the pH is above 7.0, adjust it to a slightly acidic to neutral range (pH 5.0 - 7.0) using a suitable buffering agent before adding Enoxastrobin.[3][4] 3. Prepare the Enoxastrobin solution immediately before use. Do not let it stand for extended periods, especially overnight. [4]
Precipitate forms in the spray tank.	While not directly addressed for Enoxastrobin in the search results, pH can sometimes influence the solubility of pesticide formulations.	1. Ensure you are following the manufacturer's instructions for mixing. 2. Check for any incompatibilities if tank-mixing with other pesticides or adjuvants. The pH of the mixture can be affected by the different components.
Inconsistent results between experiments.	Variation in the pH of the water source between different experimental setups.	1. Standardize the pH of your experimental solutions. 2. Always measure and record the pH of your solutions as part of your experimental protocol.

Experimental Protocols



Protocol for Determining the Hydrolytic Degradation of Enoxastrobin as a Function of pH

This protocol is a generalized procedure based on standard guidelines for pesticide hydrolysis studies.[9]

- 1. Objective: To determine the rate of hydrolysis of **Enoxastrobin** in sterile aqueous buffered solutions at different pH levels (e.g., 4, 7, and 9) at a constant temperature.
- 2. Materials:
- Analytical grade Enoxastrobin
- Sterile, buffered aqueous solutions at pH 4.0, 7.0, and 9.0.
- Constant temperature incubator or water bath (e.g., 25°C).
- Sterile, sealed containers (e.g., amber glass vials with Teflon-lined caps).
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) for quantifying Enoxastrobin concentration.
- Calibrated pH meter.
- 3. Procedure:
- Prepare a stock solution of Enoxastrobin in a water-miscible solvent (e.g., acetonitrile) to aid dissolution.
- In separate, sterile containers, add a small aliquot of the **Enoxastrobin** stock solution to each of the pH 4, 7, and 9 buffered solutions to achieve a known final concentration. The concentration of the organic solvent should be kept to a minimum (typically <1%).
- Prepare triplicate samples for each pH level and a control sample for each pH containing only the buffer.
- Seal the containers and place them in a constant temperature environment, protected from light.



- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from each sample.
- Immediately analyze the concentration of **Enoxastrobin** in the aliquots using a validated HPLC method.
- Continue sampling until a significant degradation of Enoxastrobin is observed or the study duration is complete.
- 4. Data Analysis:
- Plot the concentration of **Enoxastrobin** versus time for each pH level.
- Determine the order of the reaction (typically first-order for pesticide hydrolysis).
- Calculate the hydrolysis rate constant (k) and the half-life (t½) for **Enoxastrobin** at each pH.

Protocol for Evaluating the Efficacy of Enoxastrobin at Different pH Levels

This protocol is a generalized procedure for testing fungicide efficacy.[10][11][12]

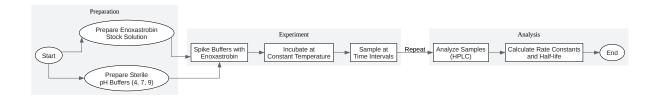
- 1. Objective: To assess the fungicidal efficacy of **Enoxastrobin** against a target fungal pathogen in vitro at different pH levels.
- 2. Materials:
- Enoxastrobin
- Target fungal pathogen culture.
- Appropriate liquid growth medium (e.g., RPMI 1640 medium buffered with MOPS to pH 7).
 [10][11]
- Sterile buffered solutions to adjust the pH of the growth medium.
- Sterile 96-well microtiter plates.



- Spectrophotometer (plate reader).
- 3. Procedure:
- Prepare a stock solution of Enoxastrobin.
- Prepare the fungal inoculum to a standardized concentration (e.g., 1 x 10⁶ cells/mL).[10]
- Prepare the liquid growth medium and divide it into aliquots. Adjust the pH of each aliquot to the desired levels (e.g., 5, 6, 7, 8) using sterile buffers.
- In the 96-well plates, perform serial dilutions of the **Enoxastrobin** stock solution in the growth medium of each pH.
- Add the fungal inoculum to each well. Include positive controls (fungus in medium, no **Enoxastrobin**) and negative controls (medium only) for each pH.
- Incubate the plates under optimal conditions for fungal growth (e.g., 35°C for 24-48 hours).
- After incubation, measure the optical density (OD) of each well using a plate reader to determine fungal growth.
- 4. Data Analysis:
- Calculate the percentage of growth inhibition for each Enoxastrobin concentration at each pH level.
- Determine the Minimum Inhibitory Concentration (MIC) of **Enoxastrobin** at each pH. The MIC is the lowest concentration that inhibits visible fungal growth.[11]
- Compare the MIC values across the different pH levels to assess the impact of pH on Enoxastrobin efficacy.

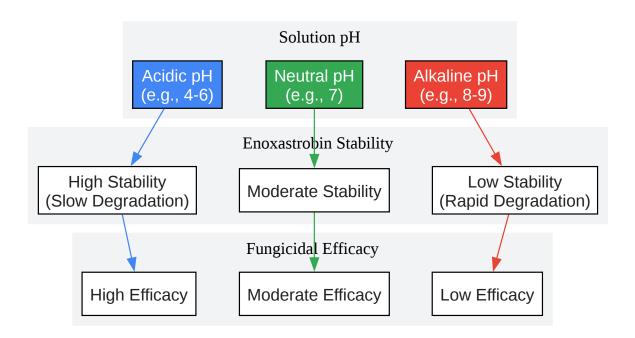
Visualizations





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Caption: Experimental workflow for determining **Enoxastrobin** degradation at different pH levels.



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Caption: Relationship between pH, Enoxastrobin stability, and its resulting efficacy.



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